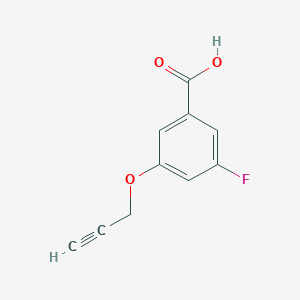

3-Fluoro-5-(prop-2-yn-1-yloxy)benzoic acid

Description

Properties

IUPAC Name |

3-fluoro-5-prop-2-ynoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO3/c1-2-3-14-9-5-7(10(12)13)4-8(11)6-9/h1,4-6H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWRZCNNQLFSOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC(=CC(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Route

Starting material : 3-Fluoro-5-hydroxybenzoic acid.

Reagents : Propargyl bromide, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

Procedure :

- Dissolve 3-Fluoro-5-hydroxybenzoic acid (1.0 equiv) in anhydrous DMF.

- Add K₂CO₃ (2.5 equiv) and propargyl bromide (1.2 equiv).

- Stir under nitrogen at 60°C for 12–24 hours.

- Acidify with dilute HCl, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Hydrolysis of Ester Precursors

Intermediate : Methyl 3-fluoro-5-(prop-2-yn-1-yloxy)benzoate.

Reagents : LiOH or NaOH in THF/MeOH/H₂O.

Procedure :

- Hydrolyze the methyl ester (1.0 equiv) with 2M LiOH (3.0 equiv) in THF/MeOH/H₂O (3:1:1) at 25°C for 4–6 hours.

- Acidify to pH 2–3, filter, and dry under vacuum.

- Avoids direct handling of propargyl bromide.

- Ester hydrolysis achieves >90% conversion in optimized conditions.

Optimization and Catalysis

Phase-Transfer Catalysis (PTC)

Catalyst : Tetrabutylammonium bromide (TBAB).

Conditions :

- Propargyl bromide (1.5 equiv), K₂CO₃ (3.0 equiv), TBAB (0.1 equiv) in toluene/H₂O (2:1) at 80°C.

Outcome : - Reduces reaction time to 6–8 hours with 78% yield.

Microwave-Assisted Synthesis

- 150 W, 100°C, 30 minutes in DMF.

Benefits : - Enhances reaction efficiency (yield: 82%) while minimizing side products.

Comparative Data Table

| Method | Starting Material | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-Fluoro-5-hydroxybenzoic acid | Propargyl bromide, K₂CO₃, DMF, 60°C, 24h | 72 | 95 |

| Ester Hydrolysis | Methyl 3-fluoro-5-(prop-2-yn-1-yloxy)benzoate | LiOH, THF/MeOH/H₂O, 25°C, 6h | 89 | 98 |

| PTC | 3-Fluoro-5-hydroxybenzoic acid | Propargyl bromide, TBAB, toluene/H₂O, 80°C | 78 | 97 |

Purification and Characterization

- Recrystallization : Ethanol/water (1:3) achieves >95% purity.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4 → 1:2 gradient).

- Analytical Data :

Challenges and Solutions

- Regioselectivity : Propargyloxy group installation at the 5-position is favored due to reduced steric hindrance compared to ortho positions.

- Side Reactions : Acetylenic proton abstraction can occur under strong basic conditions; mitigated by using mild bases (e.g., K₂CO₃ instead of NaH).

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(prop-2-yn-1-yloxy)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The prop-2-yn-1-yloxy group can be oxidized or reduced to form different derivatives.

Coupling Reactions: The alkyne group can participate in coupling reactions such as Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation of the alkyne group could produce a carboxylic acid derivative.

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-5-(prop-2-yn-1-yloxy)benzoic acid has shown potential as a pharmacological agent due to its ability to interact with biological targets. Preliminary studies indicate its efficacy in:

- Antitumor Activity: Research has suggested that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzoic acids have been explored for their ability to inhibit tumor growth by targeting specific cellular pathways .

- Antiviral Properties: The compound's structure may allow it to function as an inhibitor of viral enzymes, similar to other benzoic acid derivatives that have been studied for their antiviral activities against influenza viruses .

Chemical Probes

The unique features of this compound make it an attractive candidate for use as a chemical probe in biological studies. Its alkyne group allows for:

- Click Chemistry Applications: The alkyne functionality can be utilized in click chemistry for bioconjugation processes, enabling researchers to label biomolecules or study interactions within complex biological systems .

Material Science

In material science, derivatives of this compound can serve as building blocks for:

- Polymeric Materials: The incorporation of fluorinated compounds into polymers can enhance their thermal stability and chemical resistance, making them suitable for high-performance applications .

Table 1: Comparison of Biological Activities

| Compound Name | Structure | Biological Activity | Reference |

|---|---|---|---|

| This compound | Structure | Antitumor, Antiviral | |

| 4-Amino benzoic acid | Structure | Antiviral | |

| 5-(Propynyl)salicylic acid | Structure | Antitumor |

Table 2: Synthesis Methods and Yields

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(prop-2-yn-1-yloxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-yloxy group can facilitate covalent bonding with target molecules, while the fluorine atom can influence the compound’s electronic properties, enhancing its reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 5-position significantly influences the compound’s electronic profile, solubility, and reactivity. Below is a comparative analysis:

Thermal and Chemical Stability

- Thermal Behavior : Benzoic acid derivatives with saturated substituents (e.g., isopropoxy) generally exhibit higher thermal stability. For example, lanthanide complexes of benzoic acid derivatives demonstrate stability up to 300°C in solid-state studies .

- Reactivity : The propargyloxy group’s alkyne moiety increases susceptibility to oxidative degradation compared to trifluoromethyl or imidazole derivatives.

Biological Activity

3-Fluoro-5-(prop-2-yn-1-yloxy)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies that highlight its efficacy in various biological contexts.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various synthetic routes, typically involving the reaction of appropriate aryl halides with propargyl alcohol derivatives. A notable method involves using potassium carbonate as a base and acetone as a solvent, which has been shown to yield good results in the synthesis of related compounds .

Key Findings on SAR

- Functional Groups : The presence of electron-withdrawing groups, such as fluorine, enhances the stability of the phenoxide ion, which is crucial for the compound's reactivity and biological activity.

- Biological Evaluation : Compounds with similar structures have exhibited significant antibacterial and antiurease activities. For instance, derivatives with prop-2-ynyloxy groups showed promising inhibition rates against urease enzymes, with percentage inhibitions reaching up to 82% at certain concentrations .

Antibacterial and Antitumor Activity

Research indicates that compounds related to this compound exhibit notable antibacterial properties. For example, certain derivatives have demonstrated effective inhibition against Bacillus subtilis, showcasing their potential as antimicrobial agents .

In terms of antitumor activity, fluorinated compounds have been reported to possess enhanced efficacy against various cancer cell lines. A study highlighted that related structures could inhibit liver cancer cells with IC50 values in the nanomolar range, indicating strong biological activity .

Inhibition Studies

The compound's biological activity can be quantitatively assessed through IC50 values, which represent the concentration required to inhibit a biological process by half. For example:

| Compound | Biological Activity | IC50 Value (µM) |

|---|---|---|

| This compound | Urease Inhibition | 60.2 |

| Related Derivative | Antibacterial against Bacillus subtilis | 79.9 |

These values suggest that modifications in the structure can lead to varying degrees of biological effectiveness.

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial properties of several derivatives including this compound, it was found that certain modifications led to increased potency against gram-positive bacteria. The compound's performance was compared against standard antibiotics, revealing competitive inhibition profiles.

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor capabilities of structurally similar compounds in liver cancer models. The study provided evidence that these compounds could induce apoptosis in cancer cells while sparing normal cells, demonstrating a promising therapeutic window.

Q & A

Q. What are the critical steps for synthesizing 3-Fluoro-5-(prop-2-yn-1-yloxy)benzoic acid with high purity?

Methodological Answer:

- Step 1: Precursor Selection

Start with fluorinated benzoic acid derivatives (e.g., 3-fluoro-4-methylbenzoic acid or analogs) to introduce the fluorine moiety. Substituents like hydroxyl or methyl groups can facilitate regioselective alkynylation . - Step 2: Alkynylation Optimization

Use Sonogashira coupling or propargyl ether formation under inert conditions (argon/nitrogen) to attach the prop-2-yn-1-yloxy group. Monitor reaction progress via TLC or HPLC to minimize side products like over-alkynylation . - Step 3: Purification

Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve >97% purity. Verify purity via HPLC (C18 column, 0.1% formic acid in acetonitrile/water) .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

Use - and -NMR in deuterated DMSO or CDCl₃ to confirm the fluorine environment (chemical shift: δ 160–165 ppm for aromatic F) and propargyloxy group (δ 4.8–5.2 ppm for -OCH₂C≡CH) . - High-Resolution Mass Spectrometry (HRMS):

Analyze via ESI-MS in positive ion mode to verify the molecular ion peak ([M+H]⁺) and isotopic pattern matching theoretical values. - HPLC-PDA:

Use a C18 column with UV detection at 254 nm to assess purity and stability under accelerated degradation conditions (e.g., 40°C/75% RH for 14 days) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?

Methodological Answer:

- Hypothesis Testing:

Suspect rotational isomerism in the propargyloxy group. Conduct variable-temperature NMR (VT-NMR) from 25°C to 80°C to observe coalescence of split peaks, confirming dynamic exchange . - DFT Calculations:

Perform density functional theory (DFT) simulations (B3LYP/6-31G*) to model rotational barriers and predict splitting patterns. Compare computational results with experimental data . - Cross-Validation:

Use 2D NMR (COSY, HSQC) to assign coupling interactions and rule out impurities. Cross-check with FT-IR (C≡C stretch at ~2100 cm⁻¹) .

Q. What strategies mitigate instability of this compound during storage or reaction conditions?

Methodological Answer:

- Storage Conditions:

Store under argon at -20°C in amber vials to prevent photodegradation and hydrolysis. Avoid protic solvents (e.g., methanol) that may cleave the propargyl ether . - Stabilization Additives:

Add radical inhibitors (e.g., BHT at 0.1% w/v) during reactions involving elevated temperatures (>60°C) to prevent alkyne polymerization . - Surface Passivation:

Pre-treat glassware with silanizing agents to minimize adsorption on reactive surfaces, which can degrade yield .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- Reactivity Mapping:

Use molecular docking (AutoDock Vina) to simulate interactions with nucleophiles (e.g., thiols in biological systems). Focus on the electron-deficient fluorine and alkyne moieties . - Frontier Molecular Orbital (FMO) Analysis:

Calculate HOMO-LUMO gaps via Gaussian 09 to identify sites prone to electrophilic/nucleophilic attacks. Correlate with experimental kinetic studies (e.g., reaction with glutathione) . - Solvent Effects:

Apply the polarizable continuum model (PCM) to assess solvent polarity impacts on reaction pathways (e.g., DMSO vs. THF) .

Q. How to design experiments to study the biological activity of this compound against enzyme targets?

Methodological Answer:

- Target Selection:

Prioritize enzymes with known sensitivity to fluorinated benzoic acids (e.g., cyclooxygenase-2 or acetylcholinesterase) based on structural analogs . - Inhibitory Assays:

Use fluorescence-based enzymatic assays (e.g., EnzChek® kits) with varying substrate concentrations (0.1–100 µM) to determine IC₅₀. Include positive controls (e.g., indomethacin for COX-2) . - Metabolic Stability:

Conduct microsomal stability tests (human liver microsomes, NADPH regeneration system) to evaluate oxidative degradation. Monitor via LC-MS/MS .

Data Contradiction Analysis Example

Scenario: Conflicting HPLC purity results (95% vs. 98%) from two labs.

Resolution Protocol:

Standardize Protocols: Ensure identical columns (C18, 5 µm), mobile phases (0.1% formic acid), and detection wavelengths.

Spike Testing: Add a known impurity (e.g., 3-fluoro-5-hydroxybenzoic acid) to both samples and compare retention times.

Inter-Lab Calibration: Use a certified reference material (CRM) to calibrate instruments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.